3,5-Dichloro-4-methylbenzyl alcohol
Overview
Description
3,5-Dichloro-4-methylbenzyl alcohol is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4-methylbenzyl alcohol can be synthesized through several methods:
Reduction of 3,5-Dichloro-4-methylbenzaldehyde: This method involves the reduction of 3,5-dichloro-4-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another method involves the reaction of 3,5-dichloro-4-methylbenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with formaldehyde to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 3,5-dichloro-4-methylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3,5-Dichloro-4-methylbenzaldehyde.
Substitution: Various substituted benzyl alcohol derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
3,5-Dichloro-4-methylbenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify biological molecules. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzyl alcohol: Similar structure but lacks the methyl group at the 4 position.
4-Methylbenzyl alcohol: Similar structure but lacks the chlorine atoms at the 3 and 5 positions.
Benzyl alcohol: The parent compound without any substituents on the benzene ring.
Uniqueness
3,5-Dichloro-4-methylbenzyl alcohol is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,5-dichloro-4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWMLOYTXIJTNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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